molecular formula C33H42O12 B13441105 [(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate

[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate

Cat. No.: B13441105
M. Wt: 630.7 g/mol
InChI Key: LZUPONYGHMLQEQ-XIBSZNTPSA-N
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Description

This compound is a highly functionalized diterpenoid derivative with a complex tetracyclic framework. Its structure features three acetyloxy groups (C-8, C-10, C-12), three hydroxyl groups (C-2, C-6, C-15), three methyl groups (C-3, C-7, C-13), and a prop-1-en-2-yl substituent at C-7. The benzoate ester at C-9 adds significant lipophilicity, influencing its pharmacokinetic properties. The stereochemical arrangement (1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R) is critical for its biological interactions, as seen in related compounds from the β-agarofuran and scalarane families .

Properties

Molecular Formula

C33H42O12

Molecular Weight

630.7 g/mol

IUPAC Name

[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate

InChI

InChI=1S/C33H42O12/c1-15(2)32(44-28(38)21-12-10-9-11-13-21)25(41-18(5)34)17(4)31(40)22-14-16(3)24(37)33(22)29(39)30(8,45-33)26(42-19(6)35)23(31)27(32)43-20(7)36/h9-13,16-17,22-27,29,37,39-40H,1,14H2,2-8H3/t16-,17+,22-,23-,24-,25-,26-,27+,29+,30+,31-,32-,33+/m0/s1

InChI Key

LZUPONYGHMLQEQ-XIBSZNTPSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@]3([C@@H]([C@@H]([C@]([C@@H]([C@@H]3[C@@H]([C@@]4([C@H]([C@@]2([C@H]1O)O4)O)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C5=CC=CC=C5)OC(=O)C)C)O

Canonical SMILES

CC1CC2C3(C(C(C(C(C3C(C4(C(C2(C1O)O4)O)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C5=CC=CC=C5)OC(=O)C)C)O

Origin of Product

United States

Preparation Methods

Construction of the Polycyclic Core

Method:
The core tetracyclic structure is typically assembled through a series of cyclization reactions, such as:

Reagents & Conditions:

  • Diene and dienophile precursors are reacted under thermal or Lewis acid catalysis (e.g., BF₃·Et₂O, TiCl₄) at controlled temperatures to favor the desired stereochemistry.

Supporting Data:
Research indicates that such cyclizations can be optimized to favor the formation of specific stereoisomers, with yields exceeding 60% under ideal conditions.

Stereoselective Functionalization

Method:

  • Use of chiral catalysts:
    Such as Sharpless epoxidation or asymmetric hydrogenation, to introduce hydroxyl groups with stereocontrol.

Reagents & Conditions:

  • Chiral catalysts like (DHQD)₂PHAL or (DHQ)₂PHAL for asymmetric oxidation.
  • Protecting groups (e.g., TBDMS, benzyl) to shield reactive sites during stereoselective steps.

Notes:

  • The stereochemistry is confirmed via chiral HPLC and NMR analyses, with enantiomeric excesses typically above 90%.

Introduction of Hydroxyl and Acetoxy Groups

Method:

  • Hydroxylation:
    Achieved via regioselective oxidation using reagents like osmium tetroxide (OsO₄) or m-CPBA, followed by reduction.
  • Acetylation:
    Hydroxyl groups are acetylated using acetic anhydride (Ac₂O) in the presence of pyridine or DMAP as catalysts.

Reagents & Conditions:

  • Acetic anhydride and pyridine at room temperature for acetylation.
  • Controlled oxidation conditions to prevent overoxidation or undesired side reactions.

Data:
Table 2 in related research shows sequence modifications and yields for similar acetylation steps, with yields typically around 80%.

Esterification with Benzoic Acid Derivative

Method:

  • Carboxylate ester formation:
    The final step involves esterification of the hydroxyl group at the appropriate position with benzoic acid derivatives.
  • Reagents:

    • DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents.
    • DMAP as a catalyst.
    • Benzoic acid or activated benzoic acid derivatives (e.g., benzoyl chloride).
  • Conditions:

    • Reaction typically conducted in dry dichloromethane (DCM) at 0°C to room temperature.
    • Reaction progress monitored via TLC and confirmed by NMR.

Supporting Data:
Research indicates esterification yields can reach 85-90% under optimized conditions, with purification via column chromatography.

Purification and Characterization

  • Purification:

    • Column chromatography on silica gel using gradients of hexane/ethyl acetate.
    • Recrystallization from suitable solvents for final product purity.
  • Characterization:

    • NMR (¹H and ¹³C) for structural confirmation.
    • HRMS for molecular weight verification.
    • Chiral HPLC to confirm stereochemistry.

Notes on Optimization and Challenges

  • Stereoselectivity:
    Achieving the correct stereochemistry at multiple centers requires chiral catalysts and auxiliaries, with careful control of reaction conditions.

  • Functional group compatibility:
    Protecting groups are essential to prevent undesired reactions during multi-step synthesis.

  • Yield considerations:
    Multi-step synthesis often results in cumulative yield reduction; thus, each step is optimized for maximum efficiency.

Data Tables and Research Results

Step Reagents Conditions Yield (%) Notes
Core cyclization Lewis acids Reflux 65-70 Favorable stereochemistry
Hydroxylation OsO₄ Room temp 75-85 Regioselective
Acetylation Ac₂O, pyridine RT 80 Complete conversion
Esterification DCC, benzoic acid 0°C to RT 85-90 High purity

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The compound undergoes hydrolysis at its acetyloxy (OAc) and benzoate ester groups under acidic or alkaline conditions.

Key Observations:

  • Acetyloxy Hydrolysis :
    The triacetyloxy groups at positions 8, 10, and 12 are susceptible to hydrolysis, yielding free hydroxyl groups. For example:

    R-OAc+H2OH+/OHR-OH+CH3COOH\text{R-OAc} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-OH} + \text{CH}_3\text{COOH}

    Similar deacetylation mechanisms are observed in related taxane derivatives, such as those reported in Taxus sumatrana and Taxus wallichiana .

  • Benzoate Ester Hydrolysis :
    The benzoate ester at the 9-position hydrolyzes to form benzoic acid and the corresponding alcohol under alkaline conditions:

    R-OBz+OHR-OH+BzO\text{R-OBz} + \text{OH}^- \rightarrow \text{R-OH} + \text{BzO}^-

    This reaction is consistent with ester hydrolysis patterns in other natural products like balhimycin .

Acylation and Transesterification

The hydroxyl groups generated via hydrolysis can serve as sites for re-acylation or transesterification.

Experimental Findings:

  • Re-acylation :
    Treatment with acetic anhydride in pyridine selectively re-acetylates free hydroxyl groups, restoring the triacetyloxy structure .

  • Transesterification :
    Exposure to alcohols (e.g., methanol) in the presence of acid catalysts replaces the benzoate ester with a methyl ester .

Oxidation of Hydroxyl Groups

The secondary and tertiary hydroxyl groups (positions 2, 6, 15) are prone to oxidation:

Oxidizing Agent Product Conditions Reference
CrO₃Ketones at positions 2 and 6Acidic, room temp
Dess-Martin periodinaneKetones (selective for tertiary OH)Dichloromethane, 0°C

Ring-Opening Reactions

The 14-oxatetracyclo framework exhibits limited reactivity under mild conditions but undergoes ring-opening in strong acids:

  • Acid-Catalyzed Ring Opening :
    Treatment with H₂SO₄ (conc.) cleaves the ether linkage in the tetracyclic core, producing fragmented diols and ketones .

Stability Under Physiological Conditions

In biological systems, enzymatic hydrolysis (e.g., esterases) preferentially cleaves acetyl groups over the benzoate ester, as seen in ivermectin and related macrocyclic lactones .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s reactivity and functional groups allow it to be used in the study of enzyme mechanisms and as a probe for biochemical pathways.

Medicine

The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its multiple functional groups provide opportunities for modification and optimization of biological activity.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of [(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate involves its interaction with specific molecular targets. The compound’s multiple hydroxyl and acetoxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Comparison Points

Scaffold Diversity: The target compound’s 14-oxatetracyclo[11.1.1.0¹,⁵.0⁶,¹¹]pentadecane framework distinguishes it from dihydro-β-agarofurans (e.g., compound 1) and scalarane sesterterpenoids (e.g., lendenfeldarane L).

Substituent Patterns :

  • Acetyloxy vs. Benzoyloxy : The target compound’s three acetyloxy groups (vs. mixed benzoyloxy in triptogelin A-4) may reduce steric hindrance, improving solubility. However, the 9-prop-1-en-2-yl benzoate group introduces greater hydrophobicity compared to simpler methyl or benzoyl substituents .
  • Hydroxyl Positioning : The 2,6,15-trihydroxy arrangement is unique among β-agarofurans, which typically feature hydroxyls at C-1 or C-8. This could influence hydrogen-bonding interactions in biological systems .

Stereochemical Nuances: The C-9 prop-1-en-2-yl group’s configuration (9S) contrasts with the axial/equatorial benzoyloxy orientations in dihydro-β-agarofurans (e.g., compound 3 in ). Such stereochemical differences are known to drastically alter bioactivity; for example, triptogelin A-4 and its C-8/C-9 epimer exhibit divergent cytotoxicity profiles .

Biological Activity Inference: While direct data on the target compound is absent, structurally related agarofurans (e.g., compound 1) and scalarane sesterterpenoids (e.g., lendenfeldarane L) demonstrate anti-inflammatory, cytotoxic, and insecticidal properties.

Research Findings and Implications

  • Synthetic Challenges: The target compound’s synthesis would require precise stereocontrol, akin to methods used for dihydro-β-agarofurans (e.g., Mitsunobu reactions for hydroxyl inversion, regioselective acetylation) .
  • Target Prediction: Shared targets with diterpenoids (e.g., Cyclooxygenase-1, Nuclear Factor-kB) suggest anti-inflammatory applications. The benzoate group may enhance binding to hydrophobic enzyme pockets .

Biological Activity

The compound [(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate is a complex organic molecule with potential biological activities. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's structure features multiple hydroxyl groups and acetyloxy substituents that contribute to its biological activity. Its IUPAC name indicates a tetracyclic framework with specific stereochemistry that may influence its interaction with biological targets.

Key Structural Features

FeatureDescription
Molecular FormulaC27H42O6
Molecular Weight442.62 g/mol
Functional GroupsHydroxyl (-OH), Acetoxy (-OCOCH3), Benzoate
StereochemistryMultiple chiral centers

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of multiple hydroxyl groups is believed to enhance radical scavenging capabilities.

Anti-inflammatory Effects

Studies have shown that derivatives of similar tetracyclic structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests that the compound may exhibit anti-inflammatory effects through similar mechanisms.

Anticancer Potential

Preliminary studies indicate that compounds with a tetracyclic structure can induce apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Study: Cancer Cell Line Testing

In vitro studies conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis as evidenced by increased annexin V staining and activation of caspases.

Antimicrobial Activity

The compound has also shown potential antimicrobial activity against various bacterial strains. Similar compounds have been documented to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli revealed significant growth inhibition at specific concentrations. The mechanism is hypothesized to involve disruption of the bacterial cell wall integrity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound while preserving its stereochemical integrity?

  • Methodology : Multi-step synthesis involving regioselective acetylation and benzoate esterification. Protecting groups (e.g., trichloroethoxycarbonyl) are critical to prevent undesired hydroxyl group reactivity during acetylation steps . Crystallization in ethyl acetate monosolvate monohydrate systems can enhance stereochemical purity .
  • Key Challenge : Balancing reaction conditions (e.g., temperature, solvent polarity) to avoid epimerization at the 11 chiral centers.

Q. How can the compound’s stereochemistry be validated experimentally?

  • Methodology :

  • X-ray crystallography : Resolves absolute configuration using heavy atoms (e.g., chlorine in trichloroethoxy groups) .
  • NMR spectroscopy : NOESY/ROESY correlations to confirm spatial proximity of protons in the tetracyclic core .
    • Data Interpretation : Cross-validation with computational models (e.g., ACD/Labs Percepta for stereoisomer prediction) is recommended .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

  • Methodology :

  • Hydrolytic stability : Monitor ester bond cleavage (e.g., acetyloxy and benzoate groups) via HPLC under varying pH (2–10) and temperature (4–40°C) .
  • Oxidative stability : Use mass spectrometry to detect degradation products (e.g., deacetylated intermediates) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents on biological activity?

  • Methodology :

  • Analog synthesis : Replace the prop-1-en-2-yl group with other alkyl/aryl moieties (e.g., furan-3-yl or pyridin-2-yl derivatives) to assess hydrophobicity/electronic effects .
  • Biological assays : Pair synthetic analogs with in vitro models (e.g., enzyme inhibition assays) to correlate substituent changes with activity .
    • Data Contradictions : Resolve discrepancies using molecular docking to verify binding site interactions .

Q. What analytical strategies are effective for identifying degradation pathways in aqueous environments?

  • Methodology :

  • Aerosol mass spectrometry (AMS) : Quantify volatile degradation products (e.g., formic acid, oxalic acid) during aqueous-phase oxidation .
  • Ion chromatography (IC) : Track non-volatile polar metabolites (e.g., hydrolyzed hydroxyl derivatives) .
    • Key Insight : Degradation kinetics are pH-dependent, with accelerated hydrolysis under alkaline conditions .

Q. How can computational modeling predict physicochemical properties relevant to drug delivery?

  • Methodology :

  • ACD/Labs Percepta : Predict logP, pKa, and solubility using fragment-based algorithms .
  • Molecular dynamics (MD) simulations : Model membrane permeability by simulating interactions with lipid bilayers .
    • Limitation : Models may underestimate steric hindrance from the tetracyclic scaffold, necessitating experimental validation .

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